molecular formula C8H17N3O2S B1672455 GW274150 CAS No. 210354-22-6

GW274150

Cat. No.: B1672455
CAS No.: 210354-22-6
M. Wt: 219.31 g/mol
InChI Key: MOLOJNHYNHBPCW-ZETCQYMHSA-N
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Description

GW-274150 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). It plays a crucial role in modulating nitric oxide (NO) production, which has implications in various physiological and pathological processes.

Preparation Methods

Synthetic Routes:: GW-274150 can be synthesized through various routes. One common method involves the following steps:

    Starting Material: Begin with suitable starting materials, such as substituted pyridines or related compounds.

    Functionalization: Introduce functional groups (e.g., amino, hydroxyl) through chemical reactions.

    Condensation: Form the target compound by condensing the functionalized intermediates.

    Purification: Purify the product using techniques like column chromatography or recrystallization.

Industrial Production:: The industrial production of GW-274150 typically involves large-scale synthesis using optimized conditions. Details of specific industrial methods are proprietary and may not be publicly available.

Chemical Reactions Analysis

GW-274150 undergoes several types of reactions:

    Oxidation: It can be oxidized under certain conditions.

    Reduction: Reduction reactions may modify its functional groups.

    Substitution: Substituents can be replaced by other groups. Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major products formed from these reactions depend on the specific reaction conditions and starting materials.

Scientific Research Applications

GW-274150 finds applications in various fields:

    Chemistry: Used as a tool compound to study NO-related pathways.

    Biology: Investigated for its impact on cellular signaling and inflammation.

    Medicine: Explored for potential therapeutic effects in conditions involving excessive NO production.

    Industry: May have applications in pharmaceuticals or materials science.

Mechanism of Action

GW-274150 inhibits iNOS by binding to its active site. This prevents the conversion of arginine to NO, thereby modulating NO levels. The molecular targets and pathways involved are complex and interconnected, affecting immune responses, vascular function, and tissue homeostasis.

Comparison with Similar Compounds

GW-274150 stands out due to its selectivity for iNOS. Similar compounds include other NOS inhibitors like L-NMMA and AG-490.

Remember that GW-274150’s protective role in lung injury inflammation and its potential therapeutic applications make it an intriguing compound for further research .

Properties

IUPAC Name

(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2S/c1-6(9)11-3-5-14-4-2-7(10)8(12)13/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLOJNHYNHBPCW-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCSCCC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCSCC[C@@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210354-22-6
Record name S-[2-[(1-Iminoethyl)amino]ethyl]-L-homocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210354-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GW-274150
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210354226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW-274150
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12237
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GW-274150
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZZF1V8G63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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